molecular formula C26H22F3N3O3 B2767937 Furan-2-yl(4-(8-((3-(trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperazin-1-yl)methanone CAS No. 941955-02-8

Furan-2-yl(4-(8-((3-(trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperazin-1-yl)methanone

Cat. No. B2767937
CAS RN: 941955-02-8
M. Wt: 481.475
InChI Key: YCOOJOHGGFVFDB-UHFFFAOYSA-N
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Description

Furan-2-yl(4-(8-((3-(trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C26H22F3N3O3 and its molecular weight is 481.475. The purity is usually 95%.
BenchChem offers high-quality Furan-2-yl(4-(8-((3-(trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furan-2-yl(4-(8-((3-(trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Organic Synthesis

The compound’s synthesis pathway demonstrates the feasibility of converting biomass (specifically N-acetylglucosamine) into valuable chemical precursors. The condensation reaction between 5-hydroxymethylfurfural (HMF) and 3,3-Dimethyl-2-butanone yields this novel compound. By integrating green chemistry principles, this approach opens new avenues for advancements in catalytic organic synthesis, emphasizing sustainability and efficiency .

Biological Activity and Drug Development

Furan derivatives, including HMF, exhibit substantial biological activity. Researchers have explored their potential as precursors for pharmaceuticals. Investigating the biological effects of Furan-2-yl(4-(8-((3-(trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperazin-1-yl)methanone and its derivatives could lead to novel drug candidates .

Anticancer Properties

Chalcones, a class of compounds related to furans, have been studied for their cytotoxic effects. Further investigation into the anticancer potential of this compound could yield valuable insights .

Antibacterial Agents

Furan derivatives have been synthesized using cross-coupling reactions. For instance, researchers synthesized furan derivatives using Suzuki–Miyaura cross-coupling reactions. Exploring the antibacterial activity of Furan-2-yl(4-(8-((3-(trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperazin-1-yl)methanone derivatives could be promising .

properties

IUPAC Name

furan-2-yl-[4-[8-[[3-(trifluoromethyl)phenyl]methoxy]quinolin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3N3O3/c27-26(28,29)20-6-1-4-18(16-20)17-35-21-7-2-5-19-9-10-23(30-24(19)21)31-11-13-32(14-12-31)25(33)22-8-3-15-34-22/h1-10,15-16H,11-14,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOOJOHGGFVFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3OCC4=CC(=CC=C4)C(F)(F)F)C=C2)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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